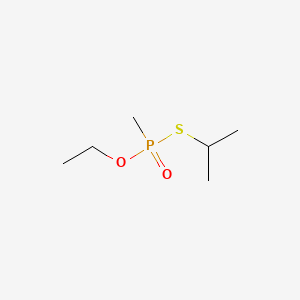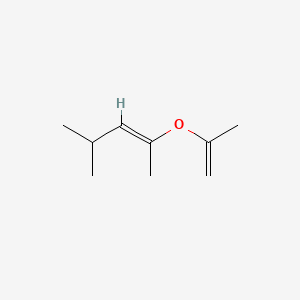![molecular formula C15H10N2O2S B14163124 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 4079-31-6](/img/structure/B14163124.png)
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is a complex heterocyclic compound with the molecular formula C15H10N2O2S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted indoles, and various heterocyclic compounds .
科学研究应用
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Indole: A simpler structure with significant biological activity.
2-Nitroindole: Similar nitro group but lacks the thiochromeno moiety.
6-Nitroindole: Similar nitro group but different substitution pattern.
Uniqueness
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its complex structure, which combines the indole core with a thiochromeno moiety and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
4079-31-6 |
|---|---|
分子式 |
C15H10N2O2S |
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-nitro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)9-5-6-14-11(7-9)15-12(8-20-14)10-3-1-2-4-13(10)16-15/h1-7,16H,8H2 |
InChI 键 |
BYUSUYRSVRXCAB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)[N+](=O)[O-])NC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
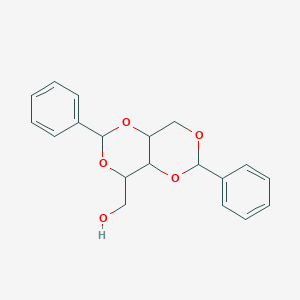
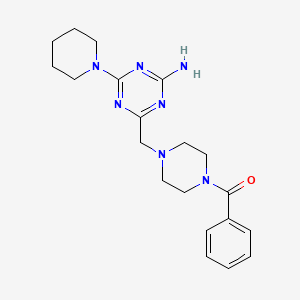
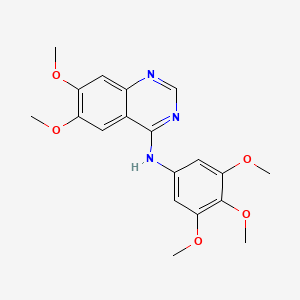
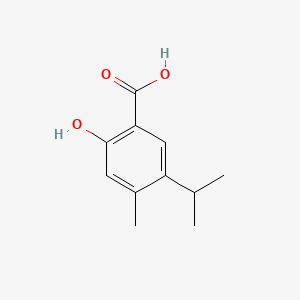

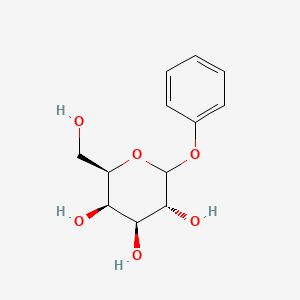
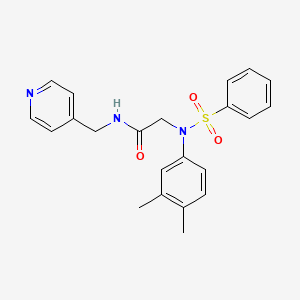
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
